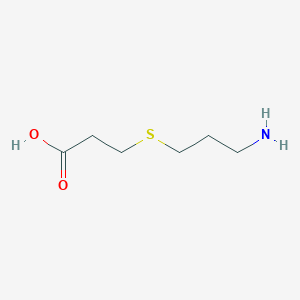![molecular formula C8H16N2O B13461771 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-aminopyrrolidine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can be compared with similar compounds such as:
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but have different substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
JZFPVNLLUFKXKC-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@H](C1)N |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13461688.png)
amine](/img/structure/B13461689.png)
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
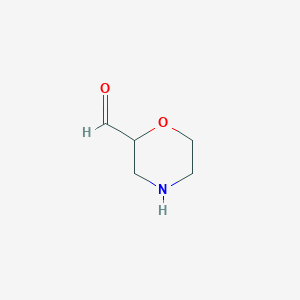
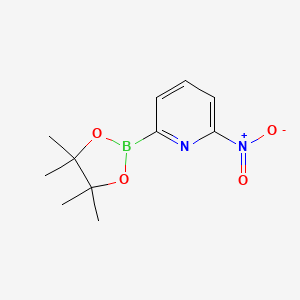
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)

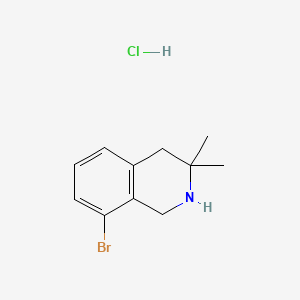
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
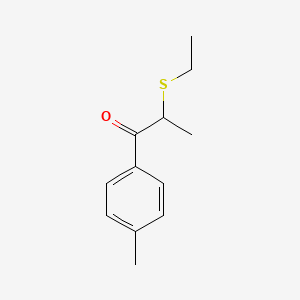
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
